molecular formula C27H27N3O3 B2553402 1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea CAS No. 391225-70-0

1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea

Cat. No. B2553402
CAS RN: 391225-70-0
M. Wt: 441.531
InChI Key: KAOFSWAOJRANOO-UHFFFAOYSA-N
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Description

The compound “4-(1,3-Dioxoisoindolin-2-yl)butanoic acid” is related to your query . It has a CAS Number of 3130-75-4 and a molecular weight of 233.22 . It’s a solid at room temperature .


Synthesis Analysis

A related compound, “2-bromo-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid”, was synthesized by heating it with SOCl2 to reflux for 2 hours. Br2 was added slowly during 4 hours while heating was continued .


Molecular Structure Analysis

The InChI Code for “4-(1,3-Dioxoisoindolin-2-yl)butanoic acid” is 1S/C12H11NO4/c14-10(15)6-3-7-13-11(16)8-4-1-2-5-9(8)12(13)17/h1-2,4-5H,3,6-7H2,(H,14,15) .


Physical And Chemical Properties Analysis

The compound “4-(1,3-Dioxoisoindolin-2-yl)butanoic acid” is a solid at room temperature .

Advantages and Limitations for Lab Experiments

1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that it has low toxicity towards non-target organisms, making it a safer alternative to traditional herbicides. However, one limitation is that the mechanism of action is not fully understood, making it difficult to optimize its efficacy. Another limitation is that it may have limited solubility in certain solvents, making it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea. One direction is to further investigate its potential applications in the field of medicine. Studies could focus on optimizing its efficacy as an anticancer agent and investigating its potential use in combination with other drugs. Another direction is to further investigate its potential applications in the field of agriculture. Studies could focus on optimizing its efficacy as a herbicide and investigating its potential use in combination with other herbicides. Finally, studies could focus on further understanding the mechanism of action of this compound, which could lead to the development of more effective derivatives.

Synthesis Methods

The synthesis of 1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea involves the reaction of 1,3-di-p-tolylurea with 4-(1,3-dioxoisoindolin-2-yl)butyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea has been found to have potential applications in various fields of scientific research. In the field of medicine, it has been studied for its anticancer properties. Studies have shown that this compound can induce cell death in cancer cells by inhibiting the activity of certain enzymes involved in cell survival. In the field of agriculture, it has been studied for its herbicidal properties. This compound has been found to be effective against a wide range of weed species, making it a potential alternative to traditional herbicides. In the field of materials science, this compound has been studied for its use as a polymer stabilizer. It has been found to be effective in improving the thermal stability and mechanical properties of polymers.

Safety and Hazards

For “4-(1,3-Dioxoisoindolin-2-yl)butanoic acid”, the safety information includes the following hazard statements: H302+H312+H332;H315;H319;H335. The precautionary statements are P261;P280;P305+P351+P338 .

properties

IUPAC Name

1-[4-(1,3-dioxoisoindol-2-yl)butyl]-1,3-bis(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-19-9-13-21(14-10-19)28-27(33)29(22-15-11-20(2)12-16-22)17-5-6-18-30-25(31)23-7-3-4-8-24(23)26(30)32/h3-4,7-16H,5-6,17-18H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOFSWAOJRANOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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